molecular formula C16H14ClN3O2S B2356448 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide CAS No. 736940-27-5

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide

Cat. No.: B2356448
CAS No.: 736940-27-5
M. Wt: 347.82
InChI Key: AGUKMYOVAYYXLN-UHFFFAOYSA-N
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Description

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their diverse biological activities and pharmacological properties

Mechanism of Action

Target of Action

The primary targets of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide are cancer cell lines, namely: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . The compound interacts with these cells, affecting the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α .

Mode of Action

The compound interacts with its targets, leading to changes in the expression levels of several proteins. It raises the level of caspase-8, a protein involved in the initiation of apoptosis, or programmed cell death . It also affects the levels of VEGF, a signal protein that stimulates the formation of blood vessels, and NF-κB P65, a protein complex that controls DNA transcription and cell survival . Additionally, it reduces the level of TNF-α, a cell signaling protein involved in systemic inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. By raising the level of caspase-8, it initiates the apoptosis pathway, leading to cell death . By affecting the levels of VEGF and NF-κB P65, it influences the angiogenesis pathway and the NF-κB signaling pathway, respectively . These changes can lead to the inhibition of tumor growth and spread .

Result of Action

The compound has shown promising results in terms of its action on cancer cells. It has demonstrated antiproliferative activity, inhibiting the growth of cancer cells . It has also shown immunomodulatory properties, reducing the level of TNF-α, a protein involved in systemic inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorophthalazine with N,2-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazine derivatives .

Scientific Research Applications

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both chlorophthalazine and dimethylbenzenesulfonamide moieties.

Properties

IUPAC Name

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUKMYOVAYYXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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